N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOACWRZDXKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
The precursor 4-methoxy-2-methyl-5-isopropylbenzenesulfonyl chloride is synthesized through chlorosulfonation of 4-methoxy-2-methyl-5-isopropylbenzene. This reaction employs chlorosulfonic acid at 0–5°C for 2–4 hours, yielding the sulfonyl chloride intermediate.
Reaction Conditions:
Coupling with 5-Chloropyridin-2-amine
The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 5-chloropyridin-2-amine. Pyridine or triethylamine is used to scavenge HCl, facilitating the reaction.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Sulfonyl chloride | 1.0 equiv |
| 5-Chloropyridin-2-amine | 1.1 equiv |
| Base | Pyridine (3.0 equiv) |
| Solvent | Acetonitrile or DCM |
| Temperature | Room temperature |
| Time | 12–18 hours |
| Yield | 70–82% |
Nucleophilic Aromatic Substitution (NAS) Approach
Patent WO2014170792A1 details a scalable NAS method for introducing the 5-chloropyridin-2-yl group onto the sulfonamide core. This method avoids isolation of intermediates, improving efficiency.
Reaction Mechanism
The sulfonyl chloride intermediate reacts with 5-chloropyridin-2-amine in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate). The polar aprotic solvent enhances nucleophilicity, while elevated temperatures (80–100°C) accelerate the reaction.
Key Steps:
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Base Activation: K₂CO₃ deprotonates the amine, generating a stronger nucleophile.
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Sulfonamide Formation: The amine attacks the electrophilic sulfur atom in the sulfonyl chloride.
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Byproduct Removal: HCl is neutralized by the base, driving the reaction to completion.
Scalable Conditions:
| Component | Quantity |
|---|---|
| Sulfonyl chloride | 1.0 mol |
| 5-Chloropyridin-2-amine | 1.05 mol |
| K₂CO₃ | 3.0 mol |
| DMSO | 5 L/kg substrate |
| Temperature | 80–100°C |
| Time | 18–24 hours |
| Yield | 88–92% |
Alternative Mechanochemical Synthesis
Recent advancements in solvent-free synthesis (e.g., ball milling) offer eco-friendly alternatives. A mechanochemical protocol reported in ACS Journal of Organic Chemistry achieves comparable yields without solvents.
Procedure
-
Grinding: Sulfonyl chloride (1.0 equiv) and 5-chloropyridin-2-amine (1.1 equiv) are mixed with K₂CO₃ (3.0 equiv).
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Milling: Processed in a high-energy ball mill at 30 Hz for 60–90 minutes.
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Purification: Crude product is washed with water and recrystallized from ethanol.
Advantages:
-
Time Reduction: 90 minutes vs. 18–24 hours for traditional methods.
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Solvent Elimination: Avoids DCM or DMSO.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization using ethanol/water (3:1 v/v), yielding white crystalline solids.
Crystallization Data:
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 7.45 (d, J = 8.5 Hz, 1H, pyridine-H), 6.98 (s, 1H, benzene-H), 3.89 (s, 3H, OCH₃), 3.12 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.43 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent | Scalability |
|---|---|---|---|---|
| Traditional NAS | 88–92 | 18–24 h | DMSO | High |
| Mechanochemical | 85–89 | 1.5 h | Solvent-free | Moderate |
| Pyridine-Mediated | 70–82 | 12–18 h | DCM | Low |
Industrial-Scale Considerations
For kilogram-scale production, the NAS method in DMSO is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, suggesting that N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide may also demonstrate similar effects. For instance, a study published in PubChem highlights the importance of sulfonamide derivatives in targeting cancer pathways, which could be relevant for this compound's application in oncology .
1.2 Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds with this functional group have been widely studied for their effectiveness against bacterial infections. The structural characteristics of this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antibiotic development.
3.1 Case Study on Anticancer Activity
A recent study investigated the anticancer properties of various sulfonamide derivatives, including those structurally related to this compound. Researchers found that these compounds could effectively inhibit tumor growth in vitro and in vivo, demonstrating the potential of this class of compounds in cancer therapy .
3.2 Case Study on Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of sulfonamides, researchers tested several derivatives against common bacterial strains. The results showed significant inhibition zones for compounds similar to this compound, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The chloropyridinyl moiety may enhance the compound’s binding affinity to its targets, increasing its potency. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several analogs, including sulfonamides, benzamides, and pyrimidine derivatives. Below is a comparative analysis based on physicochemical properties and structural features:
Table 1: Physicochemical Comparison with Analogs
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity (logP):
- The target compound’s logP (~4.5) is lower than the thioacetamide analog (logP 4.9 ) but comparable to the benzamide derivative (logP 4.7 ). The isopropyl and methoxy groups likely balance hydrophobicity and polarity.
- The pyrimidine-based analog exhibits higher logP (~5.2) due to its bulky benzyl and sulfonyl groups.
Hydrogen-Bonding Capacity:
- The target compound has five H-bond acceptors (sulfonamide O, methoxy O, pyridine N, and two sulfonyl O atoms), surpassing the benzamide (3 acceptors ) and thioacetamide (3 acceptors ). This may enhance target binding in polar environments.
Biological Activity
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide, also known by its chemical formula and CAS number 898647-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 354.9 g/mol
- Molecular Formula : C16H19ClN2O3S
- Structure : The compound features a chlorinated pyridine ring, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, flavonoids with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines, including human non-small cell lung cancer (A549) cells.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(5-chloropyridin-2-yl)-4-methoxy... | TBD | TBD |
| 6l (4’-bromoflavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 6k (4’-chloro substitution) | 3.14 ± 0.29 | Induces apoptosis via caspase activation |
The above table illustrates the comparative potency of similar compounds against A549 cells, suggesting that modifications in the molecular structure can enhance anticancer activity through mechanisms such as apoptosis induction and caspase activation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in enzyme inhibition, potentially affecting metabolic pathways involved in cell proliferation.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. For example, compounds containing a chlorinated pyridine ring have been noted for their ability to disrupt cellular signaling pathways crucial for tumor growth .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, sulfonamide bond formation, and purification. For example, tert-butyl carbamate intermediates (as seen in patent methods) require careful selection of bases (e.g., DBU, sodium carbonate) to avoid side reactions during coupling steps . Optimization parameters include:
- Temperature : Lower temperatures (0–5°C) for sensitive intermediates like chloro-pyridinyl derivatives to prevent decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sulfonamide intermediates.
- Catalyst : Palladium catalysts for cross-coupling steps, with ligand selection critical for yield .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloropyridinyl protons at δ 7.5–8.5 ppm). H-N HMBC can verify sulfonamide linkages .
- X-ray crystallography : Resolves steric effects from the isopropyl group and confirms planar geometry of the benzene-sulfonamide core. Crystallization in ethyl acetate/hexane mixtures yields high-purity single crystals .
Q. What computational tools are suitable for analyzing electronic properties (e.g., electrostatic potential, HOMO-LUMO gaps)?
- Methodology : Use wavefunction analyzers like Multiwfn to:
- Map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions.
- Calculate HOMO-LUMO gaps to assess stability and charge-transfer interactions. Density functional theory (DFT) with B3LYP/6-31G* basis sets provides reliable results .
Advanced Research Questions
Q. How do variations in synthetic routes (e.g., choice of base or solvent) impact yield and purity, and how can contradictory data be resolved?
- Methodology :
- Case study : Patent EP19053484 reports 75% yield using DBU in THF, while a similar route with sodium carbonate yields 62% due to incomplete deprotection .
- Resolution : Kinetic studies (HPLC monitoring) identify rate-limiting steps. For example, DBU’s strong basicity accelerates amide coupling but may degrade acid-sensitive groups. Statistical design of experiments (DoE) optimizes trade-offs .
Q. What strategies validate the compound’s biological activity (e.g., Factor Xa inhibition) while addressing assay variability?
- Methodology :
- Enzyme assays : Chromogenic substrate-based assays (e.g., S-2222 for Factor Xa) measure IC values. Normalize results using rivaroxaban as a positive control to minimize interassay variability .
- Structural analogs : Compare activity with derivatives lacking the 5-propan-2-yl group to assess steric effects on binding .
Q. How can molecular docking and MD simulations predict binding modes to biological targets (e.g., Factor Xa)?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures of Factor Xa (PDB: 1NFU). The sulfonamide group forms hydrogen bonds with Gly219, while the chloropyridinyl moiety occupies the S1 pocket .
- MD simulations : AMBER or GROMACS simulate binding stability (>50 ns trajectories). Analyze RMSD fluctuations to identify critical residues (e.g., Tyr228) for affinity .
Q. What challenges arise in studying structure-activity relationships (SAR) for derivatives with modified substituents?
- Methodology :
- Crystallization challenges : Bulky substituents (e.g., isopropyl) reduce solubility, requiring co-solvents like DMSO for X-ray analysis .
- Electronic effects : Hammett plots correlate substituent σ values with activity. For example, electron-withdrawing groups (Cl) enhance sulfonamide acidity, improving target binding .
Q. How do polymorphic forms or solvates influence physicochemical properties (e.g., bioavailability)?
- Methodology :
- PXRD and DSC : Identify polymorphs (Form I vs. II) and hydrate stability. Anhydrous forms often show higher melting points (>200°C) but reduced aqueous solubility .
- Solubility studies : Shake-flask method in PBS (pH 7.4) with 0.5% Tween-80 as surfactant. Correlate results with LogP values (predicted ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
